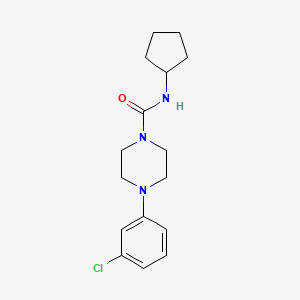

4-(3-chlorophenyl)-N-cyclopentyl-1-piperazinecarboxamide

Overview

Description

The compound is a derivative of chlorophenyl compounds, which are organic compounds containing a phenyl group substituted with a chlorine atom . These compounds are often used as intermediates in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one have been synthesized using a computational approach . The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established .Molecular Structure Analysis

The molecular structure of similar compounds has been studied using first principles . For example, the HOMO-LUMO gap of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one was found to be approximately 4 eV .Chemical Reactions Analysis

The chemical reactions of similar compounds have been studied. For example, there are several synthetic routes for 1-(3-chlorophenyl)piperazine (mCPP), the most common of which is the reaction of diethanolamine with m-chloroaniline .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For example, the static and dynamic polarizability of 3-(4-chlorophenyl)-1-(pyridin-3-yl) prop-2-en-1-one were found to be many-fold higher than that of urea .Scientific Research Applications

Neuromodulation and Neurotransmitter Regulation

4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide: (referred to as CP-CPZ) is structurally related to piperazine derivatives. It acts as a neuromodulator, influencing mood, cognition, and behavior. Its role extends to the regulation of neurotransmitter levels, particularly dopamine and norepinephrine. These effects contribute to feelings of euphoria and alertness. Researchers have explored its potential therapeutic applications, including in the treatment of mood disorders and attention deficit hyperactivity disorder (ADHD) .

Antiallergic Properties

The structural modifications of quinazolone led to the synthesis of a series of 1-substituted-4-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-ones. These compounds exhibit antiallergic properties, making them relevant for allergic disease research .

Biofunctional Hybrid Molecules

CP-CPZ was synthesized by reacting 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride. The resulting biofunctional hybrid molecule was fully characterized using techniques such as 1H and 13C NMR, UV, and mass spectral data. This characterization is crucial for understanding its potential applications .

Medicinal Chemistry and Drug Design

Chlorine atoms play an important role in various natural products. Incorporating chlorine strategically into biologically active molecules can enhance their inherent biological activity. CP-CPZ’s structure includes a chlorine atom, which may contribute to its pharmacological effects. Additionally, the nitro group in CP-CPZ makes it a compelling target for further exploration and innovation in medicinal chemistry .

Antimicrobial Therapy

Nitro-containing compounds often exhibit antimicrobial properties. CP-CPZ’s nitrobenzamide moiety could be explored for its potential in antimicrobial therapy .

Cancer Research

Given the diverse pharmacological effects of nitro groups, CP-CPZ might also find applications in cancer treatment. Further investigation is warranted to explore its potential as an anticancer agent .

Mechanism of Action

Target of Action

Similar compounds have been found to target protein farnesyltransferase/geranylgeranyltransferase type-1 subunit alpha, protein farnesyltransferase subunit beta, and geranylgeranyl transferase type-1 subunit beta .

Mode of Action

It’s known that similar compounds interact with their targets by binding to them, which can lead to changes in the function of the target proteins .

Biochemical Pathways

Similar compounds have been found to influence the oxidative phosphorylation pathway .

Pharmacokinetics

Similar compounds have been found to have good absorption but low oral bioavailability due to an extensive hepatic first-pass effect . The main route of elimination was found to be biliary .

Result of Action

Similar compounds have been found to have antioxidant action .

Action Environment

It’s known that the efficacy of similar compounds can be influenced by factors such as temperature, ph, and the presence of other substances .

Safety and Hazards

Future Directions

properties

IUPAC Name |

4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H22ClN3O/c17-13-4-3-7-15(12-13)19-8-10-20(11-9-19)16(21)18-14-5-1-2-6-14/h3-4,7,12,14H,1-2,5-6,8-11H2,(H,18,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSHPARSSWSIPFT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)NC(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H22ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

307.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(3-chlorophenyl)-N-cyclopentylpiperazine-1-carboxamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{4-[(ethylamino)sulfonyl]phenyl}-4-thiomorpholinecarbothioamide](/img/structure/B4878863.png)

![diisopropyl 5-[(2-chloro-4-nitrobenzoyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B4878871.png)

![2-{[(4-chlorophenyl)sulfonyl]amino}-1-phenylethyl acetate](/img/structure/B4878875.png)

![N-(3-chloro-4-fluorophenyl)-2-[(4-methyl-2-pyrimidinyl)thio]propanamide](/img/structure/B4878889.png)

![methyl 3-({N-(4-ethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}amino)-4-methylbenzoate](/img/structure/B4878897.png)

![3-{[(2-methoxyphenyl)acetyl]amino}-4-methylbenzoic acid](/img/structure/B4878898.png)

![N-[2-(difluoromethoxy)phenyl]-N'-(3,4-dimethoxyphenyl)thiourea](/img/structure/B4878925.png)

![N-{3-[(cyclopropylamino)carbonyl]-4-phenyl-2-thienyl}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B4878926.png)

![1-[2-(2-isopropylphenoxy)propanoyl]-4-methylpiperazine](/img/structure/B4878928.png)

![2-{4-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]phenyl}-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4878950.png)

![5-{4-[3-(4-chloro-3-methylphenoxy)propoxy]-3-methoxybenzylidene}-1,3-thiazolidine-2,4-dione](/img/structure/B4878952.png)